N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(17,9-20-4)8-15-13(16)10-5-6-11(18-2)12(7-10)19-3/h5-7,17H,8-9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULSTOGDMYTNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)OC)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C13H17N1O3S
- Molecular Weight : 273.35 g/mol
The structural features include:
- A benzamide core which is known for a variety of biological activities.
- Methoxy groups that may enhance lipophilicity and biological activity.
- A methylthio group that can influence the compound's interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cancer progression .
- Antioxidant Properties : The presence of hydroxyl and methoxy groups suggests potential antioxidant activity, which can protect cells from oxidative stress .
- Interaction with Receptors : Benzamide derivatives often interact with neurotransmitter receptors, potentially influencing neurological pathways .
Anticancer Activity
Several studies have explored the anticancer properties of benzamide derivatives. For instance, compounds structurally related to this compound have demonstrated:
- Inhibition of Tumor Growth : In vitro studies show that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
- Mechanistic Studies : Research indicates that these compounds may induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
Benzamide derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit:
- Broad-spectrum Antimicrobial Activity : Against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study examined the effects of a related benzamide compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
- Case Study on Antimicrobial Properties :
Data Tables
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines hydroxyl, methylthio, and dimethoxy groups, distinguishing it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (hydroxyl and dimethyl only) and isoxaben (isoxazole core) .
- The methylthio group in the target may confer distinct reactivity compared to the tertiary amine in ’s compound or the fluorosilyl group in SiFA-M-FP .
Physicochemical Properties
While specific data for the target compound are unavailable, comparisons can be inferred:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
